

# 3,5-Dimethyl-4-iodophenol IUPAC name and synonyms

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## Compound of Interest

Compound Name: 3,5-Dimethyl-4-iodophenol

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## A Technical Guide to 4-Iodo-3,5-dimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-iodo-3,5-dimethylphenol, a valuable chemical intermediate. This document details its chemical identity, physical properties, and key experimental protocols relevant to its application in organic synthesis.

### Chemical Identity

The compound with the common name **3,5-Dimethyl-4-iodophenol** is systematically named according to IUPAC nomenclature.

IUPAC Name: 4-iodo-3,5-dimethylphenol[1]

Synonyms:

- 3,5-Dimethyl-4-iodophenol[2][3]
- 4-Iodo-3,5-xylene[3][4]
- 5-Hydroxy-2-iodo-m-xylene[3]
- Phenol, 4-iodo-3,5-dimethyl-[3]

- 2-Iodo-5-hydroxy-m-xylol[2]

## Physicochemical Properties

A summary of the key quantitative data for 4-iodo-3,5-dimethylphenol is presented in the table below.

Property	Value	Source
CAS Number	80826-86-4	[1][2][3]
Molecular Formula	C <sub>8</sub> H <sub>9</sub> IO	[2][3][5]
Molecular Weight	248.06 g/mol	[2][3][4]
Melting Point	129-133 °C	[3][4]
Boiling Point	293°C at 760 mmHg	[3]
Density	1.74 g/cm <sup>3</sup>	[3]
Flash Point	131°C	[3]
Refractive Index	1.629	[3]
Purity	>98.0%	[4]
SMILES	<chem>OC1=CC(C)=C(I)C(C)=C1</chem>	[2]

## Experimental Protocols

Detailed methodologies for reactions involving 4-iodo-3,5-dimethylphenol and its derivatives are crucial for reproducible research.

### Alkylation of 4-Iodo-3,5-dimethylphenol

This protocol describes the synthesis of various derivatives of 4-iodo-3,5-dimethylphenol through alkylation with halogenated compounds. The reaction of the phenolic substrate with chloroacetic acid, chloroacetonitrile, and ethyl chloroacetate leads to the corresponding phenoxy-substituted acetic acid derivatives.[6] Similarly, reaction with (±)-2-bromopropionic acid yields the racemic 2-(4-iodo-3,5-xylyloxy)propionic acid.[6]

#### General Procedure:

- Prepare the sodium or potassium salt of 4-iodo-3,5-dimethylphenol in a suitable solvent.
- Add the desired halogenated compound (e.g., chloroacetic acid, ethyl chloroacetate, benzyl bromide) to the reaction mixture.
- Heat the mixture under reflux for a specified period to drive the reaction to completion.
- After cooling, the reaction mixture is worked up by extraction and purification, typically by recrystallization, to isolate the desired ether derivative.<sup>[6]</sup>

## Heck Reaction of 4-Iodo-3,5-dimethylphenyl acetate

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.<sup>[7]</sup> This protocol outlines the general procedure for the Heck reaction using 4-iodo-3,5-dimethylphenyl acetate, an acetylated derivative of the core compound.

#### Materials and Reagents:

- 4-Iodo-3,5-dimethylphenyl acetate
- Alkene (e.g., methyl acrylate, styrene)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- Triethylamine ( $\text{Et}_3\text{N}$ ) or another suitable base (e.g.,  $\text{Na}_2\text{CO}_3$ ,  $\text{K}_2\text{CO}_3$ )
- Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)
- Inert gas (Nitrogen or Argon)

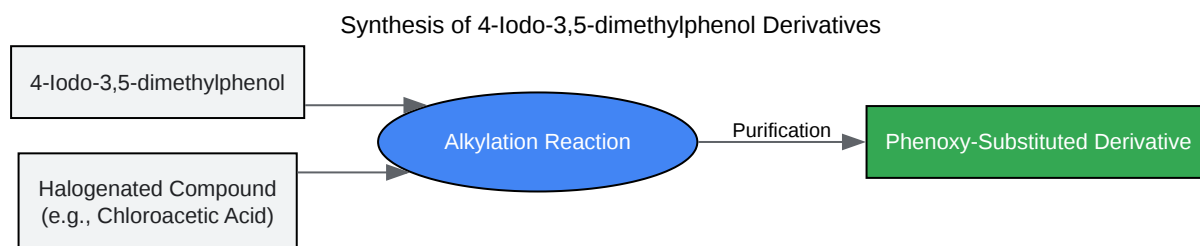
#### General Procedure:

- To a dry Schlenk flask under an inert atmosphere, add 4-iodo-3,5-dimethylphenyl acetate (1.0 equiv), the alkene (1.2-1.5 equiv), and the palladium catalyst (1-5 mol%).<sup>[7]</sup>
- Add the anhydrous solvent, followed by the base (2-3 equiv).<sup>[7]</sup>

- Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.[7]
- Monitor the reaction progress using TLC or GC/LC-MS. Reaction times can range from a few hours to 24 hours.[7]
- Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.[7]
- Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.[7]
- Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[7]

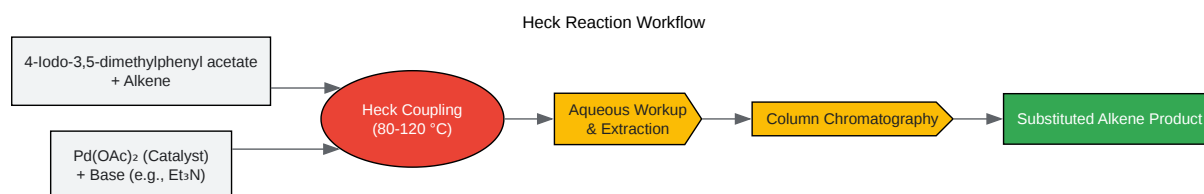
## Process and Reaction Diagrams

The following diagrams illustrate the logical workflows for the synthesis and reactions described.



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Caption: Workflow for the synthesis of derivatives via alkylation.



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Caption: Logical workflow for the Mizoroki-Heck cross-coupling reaction.

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